(4-Cyanobenzyl)triphenylphosphonium chloride

描述

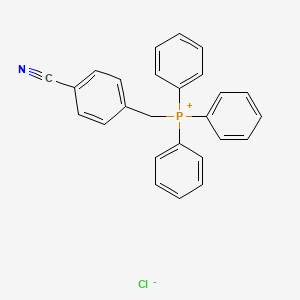

(4-Cyanobenzyl)triphenylphosphonium chloride (CAS: 20430-33-5) is a quaternary phosphonium salt characterized by a benzyl group substituted with a cyano (-CN) moiety at the para position. Its molecular formula is C₃₀H₂₃ClNP, with a molecular weight of 476.94 g/mol. The compound is typically synthesized via nucleophilic substitution or Wittig reaction precursors, leveraging the reactivity of triphenylphosphine with 4-cyanobenzyl halides. It is widely utilized in organic synthesis, particularly in Wittig reactions to generate alkenes, and in specialized applications such as mitochondrial-targeting probes due to the lipophilic triphenylphosphonium cation and the electron-withdrawing cyano group, which enhances cellular uptake and stability .

属性

IUPAC Name |

(4-cyanophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMFPJIKPZDNCS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369137 | |

| Record name | (4-Cyanobenzyl)triphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20430-33-5 | |

| Record name | (4-Cyanobenzyl)triphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Cyanobenzyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Typical Reaction Scheme:

4-Cyanobenzyl bromide + Triphenylphosphine → (4-Cyanobenzyl)triphenylphosphonium bromide → this compound (via halide exchange if needed)

Detailed Preparation Procedure

Reaction Conditions

- Reagents: 4-Cyanobenzyl bromide and triphenylphosphine

- Solvent: Commonly dichloromethane or acetonitrile

- Temperature: Room temperature to mild heating (around 25–70 °C)

- Time: Several hours to overnight (typically 3–24 hours)

- Atmosphere: Inert atmosphere (nitrogen or argon) is often used to prevent oxidation of phosphine

Example from Literature

A detailed procedure adapted from photoredox catalysis supporting information involves:

- Mixing 4-cyanobenzyl bromide (19.6 mg, 0.100 mmol) with triphenylphosphine in acetonitrile (1.0 mL, 0.10 M).

- Degassing the mixture by bubbling nitrogen gas for 3 minutes.

- Stirring the mixture at room temperature or irradiating with blue LED light for 24 hours.

- Purification by passing the crude mixture through a silica plug eluting with diethyl ether, followed by rotary evaporation to isolate the product.

This method yields a clean phosphonium salt suitable for further synthetic applications.

Purification and Characterization

- The crude product is often purified by column chromatography using hexanes/ethyl acetate mixtures.

- The product is typically obtained as a colorless solid.

- Characterization is confirmed by ^1H NMR spectroscopy, which matches previously reported data for the compound.

- Additional purification steps may include washing with sodium tetrafluoroborate solution to exchange halides if required.

Alternative Methods and Notes

- Halide Exchange: Sometimes, the bromide salt is converted to the chloride salt by treatment with sodium chloride or sodium tetrafluoroborate in biphasic systems.

- Photoredox Conditions: Recent literature shows the use of photoredox catalysis to facilitate the formation of benzyltriphenylphosphonium salts, which can be adapted for 4-cyanobenzyl derivatives.

- Byproduct Removal: Triphenylphosphine oxide and other byproducts can be removed using peptide resins or silica plugs, improving purity.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting Material | 4-Cyanobenzyl bromide | Commercially available or synthesized |

| Phosphine | Triphenylphosphine | Used in slight excess (1.0–1.2 equiv.) |

| Solvent | Acetonitrile or dichloromethane | 0.10 M concentration typical |

| Temperature | Room temperature to 70 °C | Mild heating accelerates reaction |

| Reaction Time | 3–24 hours | Longer times for photoredox or mild conditions |

| Atmosphere | Nitrogen or argon | To prevent oxidation of phosphine |

| Purification | Silica gel chromatography | Hexanes/ethyl acetate gradient |

| Yield | 60–94% | Depending on conditions and scale |

| Characterization | ^1H NMR, melting point (322–326 °C) | Matches literature values |

Research Findings and Observations

- The reaction is generally high yielding and straightforward, making it a preferred route for preparing this compound.

- Photoredox catalysis can be employed to improve reaction efficiency and selectivity, particularly under mild conditions with blue LED irradiation.

- The product’s physical properties such as melting point (322–326 °C) and molecular weight (413.89 g/mol) are consistent across sources, confirming the identity and purity of the compound.

- The use of inert atmosphere and degassing steps improves reaction reproducibility and yield by preventing phosphine oxidation.

化学反应分析

Types of Reactions

(4-Cyanobenzyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the phosphonium group.

Coupling Reactions: It can be used in Wittig reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as (4-cyanobenzyl)triphenylphosphonium methoxide.

Oxidation: Oxidized forms of the phosphonium salt.

Reduction: Reduced forms of the phosphonium salt.

科学研究应用

Organic Synthesis

Wittig Reaction : CTP is often utilized in the Wittig reaction, where it acts as a precursor to generate phosphonium ylides. These ylides can subsequently react with carbonyl compounds to form alkenes. The efficiency of this reaction has been demonstrated in various studies, showcasing high yields of olefins with minimal by-products .

Synthesis of Fluorescent Ligands : CTP has been employed in the synthesis of fluorescent ligands for biological applications. For instance, its use in the preparation of specific fluorescent compounds allows for enhanced visualization in cellular studies, particularly in tracking molecular interactions within live cells .

Biochemical Applications

Cellular Uptake Studies : The compound has been investigated for its role in enhancing cellular uptake of therapeutic agents. Its cationic nature facilitates the transport of negatively charged molecules across cell membranes, making it a valuable tool in drug delivery systems .

Bioconjugation : CTP is also used in bioconjugation techniques, where it can facilitate the attachment of various biomolecules to surfaces or other molecules. This application is crucial in developing biosensors and targeted drug delivery systems, where precise control over molecular interactions is required .

Materials Science

Polymer Chemistry : In materials science, CTP has been utilized as a catalyst or reagent in polymerization reactions. Its ability to influence the properties of polymers makes it an attractive option for developing new materials with specific characteristics, such as conductivity or thermal stability .

Case Studies and Research Findings

作用机制

The mechanism of action of (4-Cyanobenzyl)triphenylphosphonium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize carbanions, making it useful in Wittig reactions. In biological systems, the phosphonium group facilitates the compound’s accumulation in mitochondria, exploiting the mitochondrial membrane potential.

相似化合物的比较

Comparison with Similar Compounds

Phosphonium salts with benzyl or substituted benzyl groups exhibit distinct physicochemical and functional properties depending on their substituents. Below is a systematic comparison:

Structural and Electronic Effects

The substituent on the benzyl group critically influences electronic properties and reactivity:

- Electron-withdrawing groups (EWGs): Cyano (-CN): In (4-cyanobenzyl)triphenylphosphonium chloride, the -CN group increases electrophilicity, enhancing reactivity in Wittig reactions compared to electron-donating substituents. It also improves mitochondrial localization efficiency due to increased lipophilicity and resistance to thiol-mediated displacement . Chloro (-Cl): (2,4-Dichlorobenzyl)triphenylphosphonium chloride (CAS: 2492-23-1) contains two -Cl groups, which further enhance electrophilicity but reduce solubility in polar solvents. This compound is often used in halogenated alkene synthesis .

- Electron-donating groups (EDGs) :

- Methoxy (-OMe) : Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride (CAS: 108683-61-0) and (4-methoxybenzyl)triphenylphosphonium bromide (CAS: 150452-19-0) exhibit reduced electrophilicity, making them less reactive in Wittig reactions. However, their EDGs improve solubility in organic solvents and stabilize ylides in basic conditions .

- Fluoro (-F) : (4-Fluorobenzyl)triphenylphosphonium chloride (CAS: 3462-95-1) balances moderate electrophilicity with improved metabolic stability, making it suitable for pharmaceutical intermediates .

Physicochemical Properties

生物活性

(4-Cyanobenzyl)triphenylphosphonium chloride, a phosphonium salt, has garnered attention for its diverse biological activities. This compound is characterized by a triphenylphosphonium moiety, which is known for its amphiphilic properties, enabling it to interact with various biological systems. Below is a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of triphenylphosphine with 4-cyanobenzyl chloride. This reaction can be summarized as follows:

This compound exhibits an amphiphilic character due to the presence of both hydrophobic triphenyl groups and a hydrophilic cyanide group, facilitating self-assembly into micelles and vesicles in aqueous solutions.

Antimicrobial Properties

Phosphonium compounds are known for their potential antimicrobial activities. Studies have indicated that this compound may exhibit cytotoxic effects against various bacterial strains, including Mycobacterium abscessus . The mechanism appears to involve the disruption of bacterial membrane integrity and interference with metabolic processes .

Cytotoxicity and Cancer Research

Research has demonstrated that this compound can induce cytotoxicity in cancer cell lines. For instance, in vitro studies using human cervical (HeLa) and lung (A549) carcinoma cells showed that this compound effectively inhibited cell proliferation at certain concentrations . The structure-activity relationship (SAR) indicates that modifications on the aromatic ring can enhance its cytotoxic effects .

Study 1: Antimicrobial Activity Against Mycobacterium abscessus

A fragment library screening identified several compounds that inhibited the growth of M. abscessus , with some phosphonium derivatives showing significant activity. The study utilized differential scanning fluorimetry to assess binding affinities, revealing that certain modifications to the phosphonium structure improved efficacy against this pathogen .

Study 2: Cytotoxic Effects on Cancer Cell Lines

In a comparative study assessing various phosphonium salts, this compound was evaluated for its cytotoxicity using the MTT assay. The results indicated a dose-dependent inhibition of cell viability in both HeLa and A549 cells, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

常见问题

Q. What is the standard synthetic route for (4-cyanobenzyl)triphenylphosphonium chloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution between triphenylphosphine (PPh₃) and 4-cyanobenzyl chloride. The reaction is conducted under reflux in anhydrous solvents like toluene or dichloromethane for 6–12 hours . Optimization involves controlling moisture (to prevent hydrolysis), using inert atmospheres (N₂/Ar), and stoichiometric excess of PPh₃ (1.2–1.5 eq) to maximize yield. Post-synthesis purification involves recrystallization from ethanol/water mixtures .

Q. How is this compound applied in Wittig reactions, and what are critical experimental parameters?

This phosphonium salt acts as a precursor for ylide generation in Wittig olefination. Key steps:

- Deprotonation with strong bases (e.g., NaOEt, KOtert-Bu) in dry THF or DMF.

- Immediate reaction with aldehydes (e.g., cinnamaldehyde) at 0–25°C to avoid side reactions.

- Monitor stereoselectivity: Bulky substituents on the benzyl group may influence E/Z ratios .

Q. What spectroscopic techniques are used to characterize this compound, and what key peaks are expected?

- ¹H NMR : Aromatic protons (δ 7.5–7.8 ppm, multiplet for PPh₃), benzyl CH₂ (δ ~4.5 ppm, doublet, J ~14 Hz due to P coupling), and cyano group (no proton signal).

- ³¹P NMR : Single peak near δ +23–25 ppm, typical for triarylphosphonium salts .

- IR : Sharp C≡N stretch at ~2230 cm⁻¹ .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in comparison to methyl- or methoxy-substituted analogs?

The cyano group enhances the electrophilicity of the adjacent benzyl carbon, accelerating ylide formation but potentially reducing stability due to increased acidity of the α-H. Comparative kinetic studies with 4-methyl or 4-methoxy derivatives show faster reaction rates but shorter ylide lifetimes, necessitating stricter temperature control .

Q. What structural insights can be gained from X-ray crystallography of related phosphonium salts, and how might hydration affect crystal packing?

Crystal structures of analogs (e.g., 4-methylbenzyl and 4-fluorobenzyl derivatives) reveal:

Q. How can contradictions in reported melting points or spectral data for this compound be resolved?

Discrepancies often arise from:

Q. What role does this phosphonium salt play in synthesizing coordination complexes, and how do counterions influence metal-ligand interactions?

In coordination chemistry, the chloride counterion can act as a bridging ligand in metal complexes (e.g., Zn²⁺). Studies on bis[(4-chlorobenzyl)triphenylphosphonium] tetrachloridozincate(II) show that substituents on the benzyl group modulate steric hindrance, affecting metal center accessibility .

Q. What mechanistic pathways explain unexpected byproducts in Wittig reactions using this reagent?

Common side reactions include:

- Ylide dimerization : At elevated temperatures or with excess base.

- Aldehyde oxidation : If aldehydes are old or contaminated with carboxylic acids.

- Solvent effects : Protic solvents (e.g., MeOH) can protonate ylides, reducing reactivity. GC-MS or in situ IR monitoring helps identify these pathways .

Methodological Considerations

Q. How can researchers design experiments to compare the stability of this compound under varying storage conditions?

- Accelerated degradation studies : Store samples at 40°C/75% RH and monitor via TLC or ³¹P NMR for decomposition (e.g., hydrolysis to triphenylphosphine oxide).

- Light sensitivity : UV-Vis spectroscopy tracks color changes indicative of degradation .

Q. What computational methods are suitable for predicting the electronic effects of substituents on this compound’s reactivity?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare charge distribution (e.g., Mulliken charges on the benzyl carbon).

- Molecular dynamics : Simulate solvent interactions to rationalize recrystallization behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。